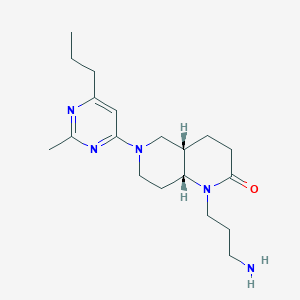
2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine, also known as DFPM, is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine has been extensively studied for its potential applications in various fields. In medicine, this compound has been found to exhibit antitumor, antidepressant, and antiepileptic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, this compound has been found to exhibit herbicidal and insecticidal activities. It has also been studied for its potential use in the synthesis of new materials such as polymers and surfactants.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, it has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been found to decrease the activity of certain enzymes involved in the growth and proliferation of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine has several advantages for lab experiments, including its relatively easy synthesis and purification, and its potential applications in various fields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of 2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine. In medicine, further studies are needed to fully understand its potential use in the treatment of Alzheimer's disease and other neurological disorders. In agriculture, further studies are needed to fully understand its potential use as a herbicide and insecticide. In material science, further studies are needed to explore its potential use in the synthesis of new materials such as polymers and surfactants. Overall, this compound has significant potential for various scientific research applications, and further studies are needed to fully understand its properties and potential uses.
Méthodes De Synthèse
2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenylacetonitrile with 3-fluoropropylmorpholine in the presence of a base and a solvent. Another method involves the reaction of 3,4-dichlorophenylacetonitrile with 3-fluoropropylamine in the presence of a reducing agent and a solvent. The synthesized this compound can be purified using various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2FNO/c14-11-3-2-10(8-12(11)15)13-9-17(5-1-4-16)6-7-18-13/h2-3,8,13H,1,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUUHQWHJJDJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCF)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5344271.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)piperidine](/img/structure/B5344277.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5344292.png)
![ethyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5344299.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate](/img/structure/B5344308.png)


![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol](/img/structure/B5344333.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5344350.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344355.png)
![3-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5344362.png)
![(2S*,4S*,5R*)-4-{[(2-carboxyethyl)amino]carbonyl}-2-ethyl-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5344371.png)
![6-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5344375.png)